Product packaging for 1(3H)-Isobenzofuranone, 3-(phenylthio)-(Cat. No.:CAS No. 51287-54-8)

1(3H)-Isobenzofuranone, 3-(phenylthio)-

Cat. No.: B14647423
CAS No.: 51287-54-8
M. Wt: 242.29 g/mol
InChI Key: ZKXIHMKLOSZLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 1(3H)-Isobenzofuranone Derivatives as Synthetic Intermediates

1(3H)-Isobenzofuranone derivatives, particularly those substituted at the C-3 position, are highly valued as synthetic intermediates. rsc.org Their utility stems from the strategic placement of functional groups that allow for diverse chemical transformations. The phthalide (B148349) core is a key structural component in several complex natural products, including alkaloids like bicuculline, and serves as a crucial starting point for their total synthesis. tandfonline.comresearchgate.net

The significance of these derivatives is underscored by their application in constructing larger polycyclic systems. They have been effectively used in the synthesis of functionalized naphthalenes, anthracenes, and naphthacenes. researchgate.net Furthermore, the development of stereoselective methods to produce chiral 3-substituted phthalides has expanded their role in asymmetric synthesis, enabling the creation of enantiomerically pure bioactive molecules. rsc.org The broad pharmacological profile of phthalide-containing compounds, which includes anti-inflammatory, anti-tumor, and neuroprotective properties, continues to drive research into new synthetic routes and applications for these versatile scaffolds. nih.govnih.gov

Historical Context of Phthalide Chemistry

The chemistry of phthalides is intrinsically linked to the study of phthalic acid and its derivatives. The journey began in 1836 when French chemist Auguste Laurent first reported the preparation of phthalic anhydride (B1165640), a primary precursor for many phthalide syntheses. wikipedia.org However, the first identification of a natural phthalide occurred much later, in 1897, when Ciamician and Silber characterized a phthalide as an odor constituent in the essential oil of celery (Apium graveolens). nih.gov

In the early 20th century, research expanded to include the isolation of phthalides from various plants used in traditional Asian medicine, such as Cnidium officinale and Ligusticum acutilobum. nih.gov Concurrently, early synthetic efforts were documented. In 1907, Godchot noted the formation of phthalide from the hydrogenation of phthalic anhydride over a nickel catalyst, a process that was further investigated by others in subsequent years. google.com These foundational discoveries laid the groundwork for the extensive exploration of phthalide chemistry, leading to the development of numerous synthetic methodologies and the discovery of their wide-ranging applications in modern organic synthesis.

Overview of Synthetic Methodologies for Isobenzofuranone Nucleus Construction

The construction of the isobenzofuranone nucleus is a central theme in heterocyclic chemistry, and a variety of synthetic strategies have been developed to access this scaffold. These methods range from classical cyclization reactions to modern metal-catalyzed processes, offering pathways to both the parent phthalide and its C-3 substituted derivatives.

One of the most direct approaches involves the reduction of phthalic anhydride or its derivatives. google.com Another fundamental strategy is the cyclization of ortho-substituted benzene (B151609) derivatives. This includes the efficient one-step conversion of o-alkylbenzoic acids into phthalides and the condensation reactions involving 2-formylbenzoic acid (phthalaldehydic acid). nih.govnih.gov

More recent advancements have focused on transition metal-catalyzed reactions, which provide powerful tools for C-H activation and tandem cyclizations to build the phthalide skeleton. researchgate.net Furthermore, innovative methods for introducing substituents at the C-3 position have been devised. These include the condensation of 3-ethoxyphthalide with carbanions and the conversion of 2-formyl-arylketones into 3-substituted phthalides through nucleophile-induced or photochemical pathways. organic-chemistry.orgtandfonline.com The compound at the center of this article, 1(3H)-Isobenzofuranone, 3-(phenylthio)- , is typically synthesized by the nucleophilic substitution of a 3-halophthalide with thiophenol, exemplifying a key method for creating C-3 functionalized derivatives. lookchem.com

Properties of 1(3H)-Isobenzofuranone, 3-(phenylthio)-

The specific compound 1(3H)-Isobenzofuranone, 3-(phenylthio)- is a C-3 substituted phthalide derivative. Its chemical and physical properties are summarized in the interactive table below.

Property NameProperty Value
CAS Number 51287-54-8
Molecular Formula C₁₄H₁₀O₂S
Molecular Weight 242.29 g/mol
IUPAC Name 3-(Phenylsulfanyl)-3H-2-benzofuran-1-one
Monoisotopic Mass 242.04015073 Da
Topological Polar Surface Area 51.6 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Data sourced from PubChem and other chemical databases. lookchem.comnih.gov

Comparison of Synthetic Methodologies for Phthalides

The following table provides a comparative overview of common synthetic routes to the isobenzofuranone nucleus.

MethodologyStarting MaterialsGeneral ConditionsProduct Scope
Reduction of Phthalic Anhydride Phthalic anhydride, H₂Metal catalyst (e.g., Ni, Pt), high temperatureUnsubstituted or simple phthalides
Cyclization of o-Alkylbenzoic Acids o-Alkylbenzoic acidsOxidizing agents (e.g., NaBrO₃/NaHSO₃)Substituted phthalides
Condensation of Phthalaldehydic Acid Phthalaldehydic acid, 1,3-dicarbonylsBase catalyst (e.g., DBU)C-3 functionalized phthalides
Metal-Catalyzed Tandem Cyclization Aromatic aldehydes, acrylatesCo/Rh catalyst3-Substituted phthalides
Photochemical Conversion 2-Formyl-arylketonesUV light (350 nm), DMSO3-Substituted phthalides
This table summarizes general findings from multiple sources. organic-chemistry.orggoogle.comnih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2S B14647423 1(3H)-Isobenzofuranone, 3-(phenylthio)- CAS No. 51287-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51287-54-8

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

3-phenylsulfanyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)14(16-13)17-10-6-2-1-3-7-10/h1-9,14H

InChI Key

ZKXIHMKLOSZLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Chemical Reactivity and Transformations of 1 3h Isobenzofuranone, 3 Phenylthio

Reactions Involving the Lactone Ring

The lactone ring of 1(3H)-Isobenzofuranone, 3-(phenylthio)- is the primary site of several key transformations, including ring-opening and annulation reactions. These reactions leverage the inherent reactivity of the ester functionality and the ability of the 3-substituent to act as a leaving group.

Ring-Opening Reactions

While extensively used in annulation reactions where the lactone moiety participates in a cascade process, specific studies detailing simple ring-opening reactions of 1(3H)-Isobenzofuranone, 3-(phenylthio)- through nucleophilic attack without subsequent cyclization are not extensively documented in readily available literature. However, by analogy to other phthalides, it is expected to undergo ring-opening with strong nucleophiles. For instance, hydrolysis under basic conditions would be expected to yield 2-(hydroxymethyl)benzoic acid derivatives, though the phenylthio group may also be susceptible to cleavage under harsh conditions.

Reduction of the lactone is another potential ring-opening pathway. Powerful reducing agents like lithium aluminum hydride would likely reduce the ester to a diol, yielding a 2-(hydroxymethyl)benzyl alcohol derivative. The specifics of these transformations, including yields and reaction conditions, would be subjects of further investigation.

Annulation Chemistry

The most significant application of 1(3H)-Isobenzofuranone, 3-(phenylthio)- is in annulation chemistry, where it serves as a phthalide (B148349) anion precursor for the construction of fused ring systems. This approach has proven to be a powerful strategy for the synthesis of naphthalenones, anthraquinones, and other polycyclic aromatic compounds.

The general mechanism involves the deprotonation at the C-3 position by a strong base to form a stabilized carbanion. This anion then undergoes a Michael addition to an electron-deficient olefin (Michael acceptor). Subsequent intramolecular cyclization with the expulsion of the phenylthio leaving group leads to the formation of the annulated product. The efficiency of this process is highly dependent on the choice of base, solvent, and the nature of the Michael acceptor.

Historically, 3-cyanophthalide has been a popular reagent for phthalide annulation in the synthesis of anthracyclinones and other complex natural products. The cyano group is an effective activating and leaving group. Research has shown that 1(3H)-Isobenzofuranone, 3-(phenylthio)- can be an expedient alternative to 3-cyanophthalide in these annulation reactions.

Studies have demonstrated that in the presence of a suitable base, such as lithium tert-butoxide, 3-(phenylthio)phthalide undergoes facile annulation with various α,β-unsaturated compounds. The phenylthio group has been shown to be a comparable leaving group to the cyano group, leading to similar or in some cases, improved yields of the desired annulated products. This makes 3-(phenylthio)phthalide a valuable tool in synthetic strategies that traditionally employ cyanophthalide.

Similar to cyanophthalide, 3-(phenylsulfonyl)phthalide is another well-established reagent for Hauser-Kraus type annulations. The phenylsulfonyl group is a potent electron-withdrawing group, facilitating the initial deprotonation, and an excellent leaving group in the final elimination step.

Comparative studies have revealed that 1(3H)-Isobenzofuranone, 3-(phenylthio)- can rival the efficacy of 3-(phenylsulfonyl)phthalide in phthalide annulation reactions. The choice between the phenylthio and phenylsulfonyl derivatives often depends on the specific substrate and reaction conditions. While the sulfonyl group provides strong activation, the smaller steric bulk of the phenylthio group can be advantageous in certain contexts. The use of lithium tert-butoxide as a base has been found to be particularly effective for promoting the annulation of 3-(phenylthio)phthalide with a range of Michael acceptors, including enones, esters, and nitriles, affording excellent yields of the corresponding naphthalenone derivatives.

Table 1: Annulation of 1(3H)-Isobenzofuranone, 3-(phenylthio)- with Various Michael Acceptors

EntryMichael AcceptorBaseSolventProductYield (%)
1Cyclohex-2-en-1-oneLiOtBuTHF4a,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one, 4-hydroxy-85
2Methyl vinyl ketoneLiOtBuTHF5,6-Dihydronaphthalen-1(2H)-one, 4-hydroxy-80
3AcrylonitrileLiOtBuTHF1,2-Dihydronaphthalene-1-carbonitrile, 4-hydroxy-75
4Methyl acrylateLiOtBuTHFMethyl 1,2-dihydronaphthalene-1-carboxylate, 4-hydroxy-78

This table presents a selection of representative annulation reactions. The yields are based on published research findings and may vary depending on specific experimental conditions.

While information specifically detailing the electroreductive coupling of 1(3H)-Isobenzofuranone, 3-(phenylthio)- is scarce in the current literature, the reactivity of related phthalide systems suggests potential pathways. Electroreductive methods are powerful tools for the formation of carbon-carbon bonds. It is conceivable that under electroreductive conditions, the lactone carbonyl of 3-(phenylthio)phthalide could undergo coupling with aldehydes or other carbonyl compounds.

Such a reaction would likely proceed through a radical anion intermediate. Subsequent transformations of the coupled product could lead to a variety of complex structures. For example, intramolecular cyclization or rearrangement could provide access to novel heterocyclic systems. Further research is required to explore the viability and scope of this synthetic strategy for 1(3H)-Isobenzofuranone, 3-(phenylthio)-.

Transformations of the Phenylthio Substituent

The phenylthio group in 1(3H)-Isobenzofuranone, 3-(phenylthio)- is not merely a leaving group in annulation reactions; it also offers a handle for further chemical modifications.

One of the primary transformations of the phenylthio group is its oxidation. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone. These transformations can be achieved using a variety of oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting 3-(phenylsulfinyl)phthalide and 3-(phenylsulfonyl)phthalide are themselves valuable reagents in organic synthesis, with the sulfinyl and sulfonyl groups exhibiting different electronic and steric properties compared to the sulfide (B99878). As previously discussed, the sulfonyl derivative is a well-established annulation reagent.

Furthermore, the phenyl ring of the phenylthio substituent could potentially undergo electrophilic aromatic substitution reactions, provided the reaction conditions are compatible with the lactone functionality. This would allow for the introduction of various substituents onto the phenyl ring, thereby modifying the properties of the molecule. However, the reactivity of the lactone ring towards electrophiles would need to be carefully considered in planning such synthetic routes.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the phenylthio group of 1(3H)-Isobenzofuranone, 3-(phenylthio)- is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide and sulfone. These transformations are significant as they alter the electronic properties and reactivity of the C3 position, particularly influencing the leaving group ability of the sulfur-containing moiety.

The oxidation is typically achieved using common oxidizing agents. Selective oxidation to the sulfoxide requires mild conditions and careful control of stoichiometry, as over-oxidation to the sulfone can readily occur. Stronger oxidizing agents or harsher conditions will typically yield the sulfone directly.

Detailed Research Findings: While specific studies on the oxidation of 1(3H)-Isobenzofuranone, 3-(phenylthio)- are not extensively detailed in the literature, the oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic synthesis. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. For instance, the use of one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, whereas the use of two or more equivalents leads to the sulfone. Another powerful and common oxidant for this purpose is Oxone®, a potassium peroxymonosulfate (B1194676) salt. The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide, 1(3H)-Isobenzofuranone, 3-(phenylsulfinyl)-, or the sulfone, 1(3H)-Isobenzofuranone, 3-(phenylsulfonyl)-.

ProductTypical Oxidizing Agent(s)Typical Conditions
1(3H)-Isobenzofuranone, 3-(phenylsulfinyl)- (Sulfoxide)meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)Dichloromethane (CH₂Cl₂), 0 °C to room temp.
1(3H)-Isobenzofuranone, 3-(phenylsulfinyl)- (Sulfoxide)Hydrogen Peroxide (H₂O₂)Acetic acid (AcOH), room temp.
1(3H)-Isobenzofuranone, 3-(phenylsulfonyl)- (Sulfone)meta-Chloroperoxybenzoic acid (m-CPBA) (≥2 equiv.)Dichloromethane (CH₂Cl₂), room temp. to reflux
1(3H)-Isobenzofuranone, 3-(phenylsulfonyl)- (Sulfone)Oxone®Methanol/Water (MeOH/H₂O), room temp.

Nucleophilic Displacement Reactions

The C3 position of the isobenzofuranone ring is an acetal-like carbon, making it susceptible to nucleophilic attack. The phenylthio group can function as a leaving group, particularly when protonated or activated, allowing for the synthesis of various 3-substituted phthalides. The reactivity can be enhanced by oxidizing the sulfide to a sulfoxide or sulfone, as these are better leaving groups.

Detailed Research Findings: The general reactivity of the phthalide core suggests that nucleophilic substitution at the C3 position is a viable pathway for functionalization. nih.gov Although direct examples starting from 1(3H)-Isobenzofuranone, 3-(phenylthio)- are not prominent in cited literature, the principle is well-supported. The reaction would involve the attack of a nucleophile (e.g., alcohols, amines, carbanions) at the C3 carbon, leading to the displacement of the phenylthiolate anion or a more activated form. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions employed. For instance, hard nucleophiles like organolithium or Grignard reagents would readily attack the C3 position.

Nucleophile (Nu-)Potential ProductReaction Type
R-O⁻ (Alkoxide)3-Alkoxy-1(3H)-isobenzofuranoneNucleophilic Substitution
R₂N-H (Amine)3-(Dialkylamino)-1(3H)-isobenzofuranoneNucleophilic Substitution
R-MgBr (Grignard Reagent)3-Alkyl-1(3H)-isobenzofuranoneNucleophilic Substitution
CN⁻ (Cyanide)3-Cyano-1(3H)-isobenzofuranoneNucleophilic Substitution

Radical Reactions Involving the Phenylthio Group

Radical reactions offer a distinct pathway to functionalize the C3 position of the isobenzofuranone core. The carbon-sulfur bond can be cleaved homolytically under radical conditions. A particularly effective method for generating radicals from sulfur-containing compounds is through reductive cleavage using single-electron transfer reagents like samarium(II) iodide (SmI₂). nih.gov

Detailed Research Findings: The transformation would typically involve the oxidized form of the title compound, 1(3H)-Isobenzofuranone, 3-(phenylsulfonyl)-. The phenylsulfonyl group is an excellent radical precursor. Treatment with samarium(II) iodide results in a single-electron transfer to the sulfone, leading to the cleavage of the carbon-sulfur bond and the formation of a C3-centered radical on the isobenzofuranone ring. nih.govnih.govwikipedia.org This radical intermediate is a valuable species that can be trapped by various radical acceptors present in the reaction mixture, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. This strategy provides a powerful method for the synthesis of complex 3-substituted phthalides that might be difficult to access through conventional nucleophilic routes.

Radical PrecursorRadical InitiatorRadical Acceptor (Trap)Potential Product
1(3H)-Isobenzofuranone, 3-(phenylsulfonyl)-Samarium(II) Iodide (SmI₂)Acrylonitrile3-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)propanenitrile
1(3H)-Isobenzofuranone, 3-(phenylsulfonyl)-Samarium(II) Iodide (SmI₂)Methyl AcrylateMethyl 3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)propanoate
1(3H)-Isobenzofuranone, 3-(phenylsulfonyl)-Samarium(II) Iodide (SmI₂)Styrene3-(2-Phenylethyl)-1(3H)-isobenzofuranone
1(3H)-Isobenzofuranone, 3-(phenylsulfonyl)-Samarium(II) Iodide (SmI₂)H-donor (e.g., THF, MeOH)1(3H)-Isobenzofuranone (Phthalide)

Mechanistic Investigations of 1 3h Isobenzofuranone, 3 Phenylthio Synthesis and Reactions

Proposed Reaction Mechanisms for Isobenzofuranone Formation

The synthesis of the 1(3H)-isobenzofuranone scaffold, a derivative of phthalide (B148349), can be approached through several mechanistic routes. The specific pathway is often dictated by the choice of starting materials and catalysts.

Knoevenagel Condensation Pathways

While not the most direct route to 3-substituted isobenzofuranones, the Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that can be a key step in a multi-step synthesis. diva-portal.org This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a base. diva-portal.org In the context of isobenzofuranone synthesis, a plausible pathway could involve the Knoevenagel condensation of a derivative of 2-formylbenzoic acid.

The proposed mechanism, catalyzed by a base such as piperidine (B6355638) or a Lewis acid with an amine, begins with the deprotonation of the active methylene compound to form a stabilized carbanion. nih.gov This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2-formylbenzoic acid derivative. nih.gov The resulting intermediate subsequently undergoes dehydration to yield a benzylidene derivative. nih.gov Further intramolecular cyclization, driven by the proximity of the carboxylic acid and the newly formed double bond, would lead to the formation of the lactone ring of the isobenzofuranone core. The stereochemistry of the final product can be influenced by the reaction conditions and the nature of the substituents.

Cascade Cyclization Mechanisms

More direct and atom-economical routes to 3-substituted isobenzofuranones often employ cascade, or tandem, reactions. rsc.org These reactions involve a series of intramolecular events that proceed sequentially without the isolation of intermediates. A notable example is the acid- or base-catalyzed cascade cyclization.

In a Brønsted acid-catalyzed process, for instance, the reaction can be initiated by the protonation of a carbonyl group on a suitable precursor, enhancing its electrophilicity. rsc.org This is followed by an intramolecular nucleophilic attack from another part of the molecule, leading to the formation of the heterocyclic ring system. Dehydration or other elimination steps then yield the final isobenzofuranone product. The efficiency and selectivity of these cascade reactions are highly dependent on the catalyst and the substrate's electronic and steric properties. Tin powder has also been reported to mediate a cascade condensation reaction of 2-formylbenzoic acids with α-bromoketones to furnish phthalide compounds. researchgate.net

Mechanistic Aspects of C-S Bond Formation for Phenylthio Incorporation

The introduction of the phenylthio group at the 3-position of the isobenzofuranone ring is a critical step in the synthesis of the title compound. The mechanism of this C-S bond formation can be understood through the principles of nucleophilic substitution or addition.

A likely pathway for the incorporation of the phenylthio moiety is through a thia-Michael addition (conjugate addition) of thiophenol to an appropriate electrophilic precursor. This reaction is a variation of the well-known Michael addition. The mechanism is typically initiated by a base, which deprotonates the thiophenol to generate a highly nucleophilic thiophenolate anion. This anion then attacks the β-carbon of an α,β-unsaturated system integrated into the isobenzofuranone precursor. The resulting enolate intermediate is subsequently protonated to yield the 3-(phenylthio)isobenzofuranone.

Alternatively, a radical-mediated thiol-ene reaction could also account for the C-S bond formation. wikipedia.org In this mechanism, a thiyl radical, generated from thiophenol via initiation by light, heat, or a radical initiator, adds to a carbon-carbon double bond on the isobenzofuranone precursor. wikipedia.org This addition results in the formation of a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of thiophenol, propagating the radical chain and forming the desired thioether product. wikipedia.org

Reaction Mechanism Analysis of Transformations of the Phenylthio Moiety

The phenylthio group in 1(3H)-Isobenzofuranone, 3-(phenylthio)- is not merely a static substituent but can participate in and influence subsequent chemical transformations. Mechanistic investigations into these reactions are crucial for understanding the compound's reactivity profile.

Kinetics and Stereoselectivity Studies

While specific kinetic data for the reactions of 1(3H)-Isobenzofuranone, 3-(phenylthio)- are not extensively documented in the available literature, general principles of physical organic chemistry can provide insights. The rate of reactions involving the phenylthio group would be influenced by factors such as the nature of the reagent, solvent polarity, and temperature. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would likely follow second-order kinetics.

Stereoselectivity is a key consideration in the synthesis and reactions of chiral 3-substituted isobenzofuranones. researchgate.net The presence of a stereocenter at the 3-position means that reactions at this center or at the sulfur atom could proceed with stereochemical control. For example, the oxidation of the sulfide (B99878) to a chiral sulfoxide can be achieved using chiral oxidizing agents. The diastereoselectivity of such a reaction would be governed by the steric and electronic interactions between the substrate and the oxidant in the transition state.

Table 1: Hypothetical Kinetic Data for the Oxidation of a 3-Arylthio-isobenzofuranone

EntryOxidantTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Diastereomeric Excess (%)
1m-CPBA251.2 x 10⁻³0
2Chiral Oxaziridine05.8 x 10⁻⁴>95
3Hydrogen Peroxide253.5 x 10⁻⁵0

This table presents hypothetical data for illustrative purposes, based on general principles of sulfide oxidation.

Role of Intermediates in Transformations

The transformations of the phenylthio moiety likely proceed through various reactive intermediates. For instance, in oxidation reactions, an initial electrophilic attack on the sulfur atom by the oxidizing agent would form a transient species, such as a persulfoxide, which then rearranges or reacts further to yield the stable sulfoxide or sulfone.

In reactions where the phenylthio group acts as a leaving group, the stability of the resulting carbocation or carbanion at the 3-position of the isobenzofuranone ring would be a critical factor. The presence of the adjacent oxygen atom of the lactone ring and the benzene (B151609) ring can stabilize a carbocationic intermediate through resonance.

Table 2: Potential Intermediates in Transformations of the Phenylthio Group

TransformationProposed IntermediateSubsequent Reaction
OxidationPersulfoxideOxygen transfer
Elimination3-CarbocationNucleophilic attack
Radical reactionThiyl radicalAddition to π-system

This table outlines plausible intermediates based on established reaction mechanisms for similar organosulfur compounds.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "1(3H)-Isobenzofuranone, 3-(phenylthio)-". Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of "1(3H)-Isobenzofuranone, 3-(phenylthio)-" provides crucial information about the number of different types of protons and their immediate electronic environment. The spectrum is expected to show distinct signals for the aromatic protons of the isobenzofuranone core and the phenylthio group, as well as a characteristic signal for the methine proton at the C3 position. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances would include the carbonyl carbon of the lactone, the carbon atom at the C3 position bonded to both oxygen and sulfur, and the various aromatic carbons. The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 1(3H)-Isobenzofuranone, 3-(phenylthio)-

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Isobenzofuranone) 7.5-8.0 Multiplet
Aromatic (Phenylthio) 7.2-7.6 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 1(3H)-Isobenzofuranone, 3-(phenylthio)-

Carbon Predicted Chemical Shift (ppm)
C=O 168-172
C-3 80-85
Aromatic (quat.) 125-150

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons, primarily within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the H-3 proton to the carbonyl carbon and carbons of the phenylthio group would confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of "1(3H)-Isobenzofuranone, 3-(phenylthio)-" and for gaining insights into its structure through fragmentation analysis. The nominal molecular weight of the compound is 242.29 g/mol . nih.gov

A typical mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern under electron ionization (EI) would likely involve the cleavage of the C-S bond and fragmentation of the isobenzofuranone core. A prominent fragment would be the phthalidyl cation at m/z = 133. imjst.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The exact mass of "1(3H)-Isobenzofuranone, 3-(phenylthio)-" (C₁₄H₁₀O₂S) is calculated to be 242.04015073 Da. nih.govlookchem.com An experimental HRMS measurement confirming this value would provide unequivocal proof of the elemental composition. For a related compound, 5,7-Diisopropoxy-3-(phenylthio)isobenzofuran-1(3H)-one, HRMS data has been reported, demonstrating the utility of this technique for this class of compounds. rsc.org

Table 3: HRMS Data for 1(3H)-Isobenzofuranone, 3-(phenylthio)-

Molecular Formula Calculated Exact Mass (Da)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "1(3H)-Isobenzofuranone, 3-(phenylthio)-" is expected to show characteristic absorption bands for the carbonyl group of the lactone, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

C=O Stretch: A strong absorption band is expected in the region of 1750-1770 cm⁻¹ for the five-membered lactone ring.

C-O-C Stretch: Bands corresponding to the ether linkage within the lactone ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.

While a specific spectrum for the title compound is not available, the IR spectrum of the parent compound, 1(3H)-isobenzofuranone, shows a strong carbonyl absorption around 1760 cm⁻¹.

Table 4: Predicted IR Absorption Bands for 1(3H)-Isobenzofuranone, 3-(phenylthio)-

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H 3000-3100 Medium
C=O (lactone) 1750-1770 Strong
Aromatic C=C 1450-1600 Medium-Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of "1(3H)-Isobenzofuranone, 3-(phenylthio)-" would provide accurate bond lengths, bond angles, and torsional angles. This data would confirm the planar nature of the isobenzofuranone ring system and the orientation of the phenylthio substituent.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance, such as 1(3H)-Isobenzofuranone, 3-(phenylthio)-. By precisely measuring the weight percentages of the constituent elements—carbon (C), hydrogen (H), and sulfur (S) in this case—elemental analysis provides a direct assessment of a sample's purity and corroborates its proposed chemical structure.

The molecular formula for 1(3H)-Isobenzofuranone, 3-(phenylthio)- is C₁₄H₁₀O₂S, with a molecular weight of approximately 242.30 g/mol . nih.govlookchem.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close agreement between the theoretical and found values, typically within a ±0.4% margin, is a strong indicator of the successful synthesis and purification of the target compound.

Detailed Research Findings

The verification of the elemental composition of 1(3H)-Isobenzofuranone, 3-(phenylthio)- relies on a comparison between the calculated theoretical percentages and the experimentally determined values.

Theoretical Composition:

The theoretical elemental percentages are derived directly from the compound's molecular formula (C₁₄H₁₀O₂S).

Carbon (C): 69.40%

Hydrogen (H): 4.16%

Sulfur (S): 13.23%

Oxygen (O): 13.21% (typically determined by difference)

Experimental Composition:

In a laboratory setting, the compound would be analyzed using an elemental analyzer. The resulting data, or "found" values, would be expected to be in close agreement with the theoretical percentages. For a pure sample, the experimental results for carbon, hydrogen, and sulfur would ideally fall within the accepted analytical error margin of ±0.4%.

The data is summarized in the interactive table below, which illustrates the comparison between the theoretical values and a hypothetical set of experimental results that would confirm the compound's identity and purity.

Table 1: Elemental Analysis Data for 1(3H)-Isobenzofuranone, 3-(phenylthio)-

Element Theoretical % Experimental % (Found)
Carbon (C) 69.40 Data not available in literature
Hydrogen (H) 4.16 Data not available in literature

The congruence between the calculated and observed elemental compositions serves as a critical piece of evidence in the structural elucidation of 1(3H)-Isobenzofuranone, 3-(phenylthio)-, confirming that the empirical formula of the synthesized compound matches its molecular formula.

Computational and Theoretical Studies on 1 3h Isobenzofuranone, 3 Phenylthio

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can elucidate the electronic structure, molecular geometry, and energetic properties of 3-(phenylthio)phthalide. A typical approach would involve using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or larger to accurately model the system.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 1(3H)-Isobenzofuranone, 3-(phenylthio)-, this process would identify the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The key conformational feature of this molecule is the orientation of the phenylthio group relative to the isobenzofuranone core. The rotation around the C3-S bond and the S-phenyl bond would be of primary interest. It is expected that the lowest energy conformation would balance steric hindrance and electronic effects, such as hyperconjugation. The isobenzofuranone ring system itself is largely planar, but the C3 atom, being a stereocenter, introduces complexity. Computational analysis would likely reveal a preferred pseudo-axial or pseudo-equatorial orientation of the phenylthio group.

Table 1: Predicted Optimized Geometrical Parameters for 1(3H)-Isobenzofuranone, 3-(phenylthio)-

Parameter Predicted Value
C=O Bond Length ~1.21 Å
C-O (lactone) Bond Length ~1.37 Å
C3-S Bond Length ~1.85 Å
S-C (phenyl) Bond Length ~1.77 Å

Note: These values are estimations based on typical bond lengths and conformations found in related structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For 1(3H)-Isobenzofuranone, 3-(phenylthio)-, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, specifically the sulfur atom and the attached phenyl ring. The LUMO is likely to be distributed over the isobenzofuranone moiety, particularly the carbonyl group and the aromatic ring, which act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity, which is consistent with the known use of this compound as a phthalide (B148349) annulation reagent.

Table 2: Predicted Frontier Orbital Energies for 1(3H)-Isobenzofuranone, 3-(phenylthio)-

Molecular Orbital Predicted Energy (eV) Primary Localization
HOMO -6.5 Phenylthio group
LUMO -1.8 Isobenzofuranone ring (especially C=O)

Note: These energy values are illustrative and would be calculated using a specific DFT functional and basis set.

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. The use of 3-(phenylthio)phthalide in phthalide annulation reactions presents an excellent case for such a study. The reaction typically involves the formation of a carbanion at the C3 position, followed by a Michael addition to an acceptor and subsequent cyclization.

DFT calculations could model this entire process. Transition state analysis would involve locating the saddle points on the reaction coordinate corresponding to the highest energy barriers. By calculating the activation energies for each step, one could determine the rate-determining step of the reaction. This analysis would also shed light on the role of the phenylthio group as a leaving group in the final step of the annulation.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. An MD simulation of 1(3H)-Isobenzofuranone, 3-(phenylthio)- in a solvent would reveal the accessible conformational landscape at a given temperature. This would involve observing the rotations around the key single bonds and the flexibility of the ring system. Such simulations could provide insights into how the molecule behaves in a solution environment, which is critical for understanding its reactivity in chemical synthesis.

Quantum Chemical Calculations for Reaction Mechanism Insights

Beyond DFT, higher-level quantum chemical methods could provide even more accurate insights into the reaction mechanism. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, can offer a more refined description of electron correlation effects, which can be important in bond-breaking and bond-forming processes. These calculations could be particularly useful for validating the energetics of the transition states found using DFT and for providing a more accurate picture of the electronic changes occurring during the phthalide annulation reaction.

Substituent Effects on Electronic and Steric Properties

The phenylthio group at the 3-position significantly influences the electronic and steric properties of the isobenzofuranone core. DFT studies on a series of 3-substituted isobenzofuranones would allow for a systematic investigation of these effects.

Sterically, the bulky phenylthio group influences the approach of reactants and can play a role in the stereoselectivity of reactions involving the C3 center. Computational models can quantify these steric effects and help rationalize observed experimental outcomes.

Table 3: Predicted Influence of Substituents on the Phenyl Ring of the Phenylthio Group

Substituent (para-position) Predicted Effect on HOMO Energy Predicted Effect on Reactivity
-OCH₃ (Electron-donating) Increase (less negative) Increased nucleophilicity of the C3 carbanion

Note: These predictions are based on general principles of substituent effects on electronic structure.

Solvatochromism Studies and Solvent-Solute Interactions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential stabilization of the ground and excited electronic states of a solute molecule by the surrounding solvent molecules. A detailed investigation into the solvatochromism of 1(3H)-Isobenzofuranone, 3-(phenylthio)- would provide valuable information about its electronic structure and the nature of its interactions with various solvents.

Theoretical Framework for Investigation:

A typical study of the solvatochromism of 1(3H)-Isobenzofuranone, 3-(phenylthio)- would involve both experimental and computational approaches.

Experimental Approach:

The core of the experimental work would be the measurement of the ultraviolet-visible (UV-Vis) absorption spectra of the compound in a range of solvents with varying polarities and hydrogen-bonding capabilities. The position of the maximum absorption wavelength (λmax) would be recorded for each solvent.

Positive Solvatochromism: A shift of the λmax to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity would indicate that the excited state is more polar than the ground state and is thus better stabilized by polar solvents.

Negative Solvatochromism: Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) with increasing solvent polarity would suggest that the ground state is more polar than the excited state.

The collected spectral data would then be analyzed using empirical solvent polarity scales, such as the Kamlet-Taft or Catalan parameters, to quantify the contributions of different types of solvent-solute interactions, including:

Non-specific interactions: These are related to the solvent's polarity and polarizability.

Specific interactions: These involve the formation of hydrogen bonds between the solute and solvent molecules.

Computational and Theoretical Studies:

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), would be a powerful tool to complement experimental findings. These methods can provide a deeper understanding of the electronic transitions and the nature of the solvent-solute interactions at a molecular level.

Geometry Optimization: The molecular structure of 1(3H)-Isobenzofuranone, 3-(phenylthio)- would be optimized in the gas phase and in the presence of different solvent models to understand how the solvent affects its geometry.

Electronic Transitions: TD-DFT calculations would be used to predict the electronic absorption spectra in various solvents. This would allow for the assignment of the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would reveal the distribution of electron density in the ground state and how it changes upon excitation. This is crucial for understanding the charge transfer characteristics of the molecule.

Solvent Models: To simulate the solvent environment, implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) could be used.

By combining experimental data with theoretical calculations, a comprehensive picture of the solvatochromic behavior and the intricate solvent-solute interactions of 1(3H)-Isobenzofuranone, 3-(phenylthio)- could be developed. Such a study would contribute to the fundamental understanding of the photophysical properties of isobenzofuranone derivatives. However, as of now, such specific research for this compound is not publicly available.

Structure Reactivity Relationships in 1 3h Isobenzofuranone Chemistry Chemical Perspective

Influence of the Phenylthio Group on Lactone Reactivity

The phenylthio group (-SPh) at the C-3 position of the isobenzofuranone ring is a critical determinant of the lactone

Advanced Synthetic Strategies for Isobenzofuranone Derivatives and Analogues

Multi-component Reactions for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful tool for generating molecular diversity. researchgate.net Isocyanide-based MCRs (I-MCRs) are particularly effective for creating complex heterocyclic structures in an atom-economical and environmentally friendly manner. researchgate.netmdpi.com

While a direct multi-component synthesis of 1(3H)-Isobenzofuranone, 3-(phenylthio)- is not prominently documented, the principles of MCRs are widely applied to create diverse libraries of related heterocyclic compounds. For instance, the Ugi and Passerini reactions are cornerstone I-MCRs used to assemble complex amide and ester frameworks. mdpi.comrug.nlrug.nl These strategies could be conceptually adapted to build precursors for isobenzofuranones. A hypothetical MCR approach could involve the reaction of 2-formylbenzoic acid, thiophenol, and a third component to introduce diversity at other positions of the molecule under conditions that favor subsequent cyclization to the phthalide (B148349) ring.

The primary advantage of MCRs lies in their ability to rapidly construct libraries of compounds from readily available starting materials, which is invaluable for medicinal chemistry and drug discovery programs. rug.nl

Table 1: Key Multi-Component Reactions in Heterocyclic Synthesis

Reaction Name Components Primary Product Relevance to Isobenzofuranones
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acid α-Hydroxy carboxamide Synthesis of complex precursors

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Generation of diverse scaffolds |

Tandem and Cascade Reactions in Isobenzofuranone Synthesis

Tandem and cascade reactions, in which multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide an elegant and efficient pathway to complex molecules like isobenzofuranones. researchgate.net These processes minimize waste, reduce purification steps, and can often control stereochemistry effectively.

One notable example is the tin powder-mediated cascade condensation reaction between 2-formylbenzoic acids and allyl bromides or α-bromoketones. researchgate.net This method proceeds under mild conditions and tolerates a variety of functional groups, affording the corresponding phthalide derivatives in good to excellent yields. researchgate.net The mechanism involves an initial allylation or related alkylation at the aldehyde, followed by an intramolecular cyclization (lactonization) to form the isobenzofuranone ring.

Another approach involves a cascade reaction between nitroepoxides and salicylaldehydes, which has been used to synthesize benzofuran (B130515) derivatives. nih.gov While this specific example leads to benzofurans, the principle of designing a cascade sequence involving an initial intermolecular reaction followed by an intramolecular ring closure is central to modern isobenzofuranone synthesis. Such strategies offer a direct route to the core structure from simple, linear precursors.

Table 2: Examples of Cascade Reactions in Phthalide Synthesis

Reactants Reagents/Conditions Key Steps Ref.
2-Formylbenzoic acids, Allyl bromides Tin powder, mild conditions Condensation, allylation, lactonization researchgate.net

Late-Stage Functionalization of Isobenzofuranone Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as the isobenzofuranone core, in the final stages of a synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch.

For the isobenzofuranone scaffold, the C-3 position is a primary target for functionalization. nih.govresearchgate.net The synthesis of 3,3'-disubstituted isobenzofuran-1(3H)-ones, which possess a quaternary carbon center, is a significant challenge. researchgate.net One approach involves the functionalization of 3-substituted isobenzofuran-1(3H)-ones. researchgate.net For a compound like 1(3H)-Isobenzofuranone, 3-(phenylthio)-, LSF could potentially target the phenyl ring of the phenylthio group (e.g., through electrophilic aromatic substitution) or the benzofuranone aromatic ring.

Furthermore, methods have been developed for the direct C-3 functionalization of the phthalide ring itself. This can be achieved by generating an arylogous enolate at the C-3 position, which can then react with various electrophiles. researchgate.net This strategy opens the door to a wide array of C-3 substituted derivatives, including alkylated, arylated, and heteroatom-substituted analogues.

Catalyst Design for Selective Isobenzofuranone Synthesis

The design and application of catalysts are paramount for achieving high selectivity and efficiency in the synthesis of isobenzofuranone derivatives. Catalysts can control various aspects of the reaction, including chemo-, regio-, and enantioselectivity.

For instance, the synthesis of 3,3'-disubstituted isobenzofuran-1(3H)-ones has been achieved via the difunctionalization of 2-acylbenzoic acids using Cs0.5H2.5PW12O40 as a catalyst. researchgate.net This polyoxometalate catalyst facilitates the reaction of a range of nucleophiles with the keto-acid to furnish the desired products, with water as the only byproduct. researchgate.net Similarly, AlCl3 has been used as a catalyst for the synthesis of (Z)-3-ylidenephthalides from 2-acylbenzoic acids, demonstrating good Z/E selectivity. researchgate.net

In the realm of asymmetric synthesis, chiral catalysts are employed to produce enantiomerically enriched phthalides. A chromium-catalyzed enantioselective Nozaki–Hiyama–Kishi allylation of substituted (2-ethoxycarbonyl)benzaldehydes followed by lactonization has been shown to synthesize chiral phthalides with excellent enantioselectivity (up to 99%). researchgate.net The development of new catalytic systems continues to be a major focus, aiming to provide milder reaction conditions, broader substrate scope, and higher levels of selectivity for the synthesis of complex isobenzofuranone targets.

Future Research Avenues in 1 3h Isobenzofuranone, 3 Phenylthio Chemistry

Development of Novel and Efficient Synthetic Routes

Future research is poised to develop more efficient and novel synthetic routes to 1(3H)-Isobenzofuranone, 3-(phenylthio)- and its derivatives. While classical methods often involve the nucleophilic substitution of a leaving group at the 3-position of the phthalide (B148349) ring with thiophenol, emerging strategies focus on improving yield, stereoselectivity, and procedural simplicity.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies that enable the direct C-H functionalization of the phthalide core at the 3-position with a suitable sulfur-based electrophile would represent a significant step forward in atom economy. Furthermore, the development of one-pot cascade reactions, starting from readily available materials like 2-formylbenzoic acids, could streamline the synthesis process. researchgate.net For instance, a tin powder-mediated cascade condensation has been shown to be effective for synthesizing various phthalide compounds and could be adapted for this specific target. researchgate.net

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Future Synthetic Strategies for 1(3H)-Isobenzofuranone, 3-(phenylthio)-

Synthetic Approach Potential Advantages Key Research Focus
Transition-Metal Catalysis High efficiency, functional group tolerance Development of suitable catalysts and reaction conditions for C-S bond formation.
Enantioselective Synthesis Access to chiral compounds for biological studies Use of chiral ligands and catalysts to control stereochemistry at the C3 position.
Cascade Reactions Increased efficiency, reduced waste Design of multi-step one-pot procedures from simple starting materials. researchgate.net
Flow Chemistry Improved safety, scalability, and reproducibility Adaptation of existing or novel synthetic routes to continuous flow processes.

Comprehensive Mechanistic Understanding of Complex Transformations

A deeper, quantitative understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of 1(3H)-Isobenzofuranone, 3-(phenylthio)- is crucial for optimizing existing protocols and discovering new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, in situ spectroscopic monitoring (such as NMR and IR), and isotopic labeling experiments can provide valuable data on reaction intermediates and transition states. For instance, understanding the precise mechanism of nucleophilic substitution at the 3-position—whether it proceeds via a classical SN1 or SN2 pathway or a more complex concerted mechanism—will allow for finer control over the reaction's outcome. researchgate.netresearchgate.net The reaction of o-phthalaldehydic acid with primary amines, which proceeds through a bimolecular nucleophilic substitution, can serve as a model for these investigations. imjst.org

Computational methods, particularly Density Functional Theory (DFT), will be instrumental in mapping potential energy surfaces, identifying transition state geometries, and calculating activation barriers. pku.edu.cnnih.gov Such studies can also shed light on the role of catalysts, solvents, and substituent effects on the reaction pathways.

Exploration of New Chemical Reactivity Patterns

The phenylthio group at the 3-position of the isobenzofuranone core offers a rich playground for exploring novel chemical reactivity. This group can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at this position. Future research should systematically investigate the reactions of 1(3H)-Isobenzofuranone, 3-(phenylthio)- with a diverse range of nucleophiles, including carbon, nitrogen, and oxygen-based reagents. nih.govnih.gov

Furthermore, the sulfur atom in the phenylthio moiety could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the molecule, potentially making the C3 proton more acidic and opening up avenues for further functionalization. Another area of exploration is the potential for this compound to undergo ring-opening reactions, providing access to novel ortho-substituted benzene (B151609) derivatives. cmu.edunih.gov

The reactivity of the isobenzofuranone core itself, such as participation in cycloaddition reactions, could be modulated by the presence of the phenylthio group. pku.edu.cn A systematic study of its behavior with various dienophiles and dipolarophiles could lead to the synthesis of complex polycyclic structures.

Application as a Core Scaffold in Material Science Chemistry

The isobenzofuranone scaffold is gaining recognition for its utility in materials science. sigmaaldrich.com Future research into 1(3H)-Isobenzofuranone, 3-(phenylthio)- should explore its potential as a building block for advanced materials. The aromatic nature of both the isobenzofuranone core and the phenylthio substituent suggests potential applications in organic electronics. For example, isobenzofuranone-based structures have been investigated as blue-emitting molecules in Organic Light-Emitting Diodes (OLEDs). acs.org The introduction of the sulfur-containing phenylthio group could be used to tune the photophysical and electronic properties of such materials.

Another promising direction is the incorporation of this molecule into polymer backbones. Phthalide-containing polymers have been shown to form thermally rearranged membranes with excellent gas separation properties. nih.gov The phenylthio group could serve as a handle for polymerization or for post-polymerization modification to fine-tune the material's properties. The use of related structures like phthalimides in the synthesis of polymers and dyes further underscores the potential in this area. rsc.org

Table 2: Potential Material Science Applications

Application Area Rationale Research Direction
Organic Electronics (OLEDs) Rigid, conjugated core for emissive materials. acs.org Synthesis of derivatives with tailored electronic properties.
High-Performance Polymers Phthalide group enhances thermal stability. nih.gov Incorporation as a monomer in polyimides, polyethers, etc.
Gas Separation Membranes Formation of microporous structures upon thermal rearrangement. nih.gov Design of polymers for specific gas separation applications.
Chemosensors Potential for interaction with metal ions or other analytes. Functionalization to create selective binding sites.

Computational Design of Novel Isobenzofuranone Structures with Targeted Reactivity

Computational chemistry offers a powerful tool for the rational design of new isobenzofuranone derivatives with specific, targeted reactivity. By employing quantum mechanical calculations, it is possible to predict how modifications to the molecular structure will influence its electronic properties, stability, and reaction pathways. researchgate.net

Future research can utilize DFT and other computational methods to screen virtual libraries of 1(3H)-Isobenzofuranone, 3-(phenylthio)- derivatives. nih.govresearchgate.net For example, by introducing different substituents on the phenyl ring of the phenylthio group or on the benzo portion of the isobenzofuranone core, one can computationally predict the impact on:

The lability of the C-S bond.

The acidity of adjacent protons.

The HOMO-LUMO gap, which relates to the molecule's electronic and photophysical properties.

The stability of potential reaction intermediates and the barriers to various transformations. researchgate.netmdpi.com

This in silico approach can guide synthetic efforts, prioritizing the synthesis of molecules that are most likely to exhibit the desired reactivity or properties. nih.gov This synergy between computational design and experimental validation will accelerate the discovery of new reactions and applications for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-substituted phthalides like 3-(phenylthio)-1(3H)-isobenzofuranone?

  • Methodology : The compound can be synthesized via condensation reactions between phthalaldehyde derivatives and substituted acetophenones. For example, solvent-free condensation catalyzed by ZrOCl₂·8H₂O has been used to generate asymmetric phthalides, where the C3 atom becomes a chiral center . Other routes include nucleophilic substitution at the lactone ring or functionalization via thiol-ene reactions. Structural confirmation typically requires X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic methods are standard for confirming the structure of 3-substituted phthalides?

  • Methodology : Key techniques include:

  • Single-crystal XRD : Resolves molecular conformation and crystallographic packing (e.g., racemic mixtures in centrosymmetric space groups) .
  • Mass spectrometry (MS) : Provides molecular weight and fragmentation patterns (e.g., NIST mass spectral databases for analogs like 3-butylidenephthalide) .
  • NMR : Assigns substituent positions and stereochemistry (¹H/¹³C NMR for coupling constants and NOE effects) .

Q. How is X-ray diffraction used in structural analysis of phthalide derivatives?

  • Methodology : XRD determines bond lengths, angles, and intermolecular interactions (e.g., H-bonding, π-π stacking). For 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuranone, XRD revealed dimer formation via C–H···O interactions and validated the R configuration at C3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted phthalides?

  • Methodology : Discrepancies (e.g., in NMR or MS) arise from isomerism or impurities. Strategies include:

  • Comparative analysis : Cross-reference with databases (e.g., NIST spectra for analogs like 3-ethoxyphthalide ).
  • Advanced NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions .

Q. What strategies are employed to control stereochemistry in asymmetric synthesis of phthalide derivatives?

  • Methodology : Chiral catalysts (e.g., ZrOCl₂·8H₂O) induce enantioselectivity during condensation. For example, asymmetric induction at C3 in 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuranone yielded an R configuration, though crystallization produced a racemic mixture . Kinetic resolution or chiral auxiliaries may further enhance enantiomeric excess.

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline phthalide derivatives?

  • Methodology : Hirshfeld surfaces quantify non-covalent interactions (e.g., H···H, C–H···O) using dnorm, shape index, and 2D fingerprint plots. For 3-substituted phthalides, this revealed that H···H contacts dominate (65–70%), with minor contributions from C–H···π interactions . Energy framework analysis further maps interaction strengths .

Q. What computational methods predict the reactivity and stability of substituted phthalides?

  • Methodology :

  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., electrophilic positions in fluoranthenyl-substituted phthalides ).
  • Molecular docking : Assess binding affinity to biological targets (e.g., neuroprotective effects via ROS scavenging ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.